molecular formula C21H13BrO4 B5175938 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No. B5175938
M. Wt: 409.2 g/mol
InChI Key: RMFMVRQVBNGOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, also known as BRPC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been studied for its potential applications in various areas of scientific research, including cancer research, neurobiology, and immunology. In cancer research, 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurobiology, 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In immunology, 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been shown to modulate the immune response and reduce inflammation.

Mechanism of Action

The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter release, and the modulation of the immune response. 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one in lab experiments is its ability to selectively target cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Another advantage is its ability to modulate neurotransmitter release, making it a potential candidate for the treatment of neurological disorders. However, one limitation of using 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one in lab experiments is its potential toxicity, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one. One area of research could focus on the development of more efficient synthesis methods for 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one. Another area of research could focus on the optimization of the compound for therapeutic use, including the development of targeted delivery methods. Additionally, further studies could be conducted to better understand the mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one and its potential applications in various areas of scientific research.

properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrO4/c22-14-7-5-13(6-8-14)19(23)12-25-15-9-10-17-16-3-1-2-4-18(16)21(24)26-20(17)11-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFMVRQVBNGOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
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3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
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3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.